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Compound of Interest

Compound Name: TRAP-14

Cat. No.: B165488 Get Quote

A Note on Nomenclature: The term "TRAP-14" is not a standard designation for a widely

recognized protein in current scientific literature. Based on the context of overexpression for

research and drug development, this document assumes the user is referring to TRAP1 (TNF

Receptor-Associated Protein 1), also known as HSP75. TRAP1 is a well-characterized

mitochondrial chaperone protein implicated in various cellular processes and diseases, making

it a relevant target for overexpression studies.

Application Notes
Introduction to TRAP1
TRAP1 is a member of the heat shock protein 90 (HSP90) family of molecular chaperones.[1]

[2] Primarily localized in the mitochondria, TRAP1 plays a crucial role in maintaining protein

homeostasis, protecting cells from oxidative stress, and regulating metabolic pathways.[1] Its

involvement in cytoprotection and the cellular stress response has made it a significant area of

study, particularly in the context of cancer biology and neurodegenerative diseases.

TRAP1 in Disease and Drug Development
In many cancer types, TRAP1 expression is upregulated and has been associated with tumor

progression, metastasis, and resistance to therapy.[1] TRAP1 contributes to the metabolic

reprogramming of cancer cells, favoring aerobic glycolysis (the Warburg effect) through the

inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory

chain.[1] By protecting mitochondria from damage and reducing the generation of reactive
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oxygen species (ROS), TRAP1 helps cancer cells evade apoptosis induced by anticancer

drugs and other cellular stressors.[1][2] This central role in tumor cell survival makes TRAP1 an

attractive target for novel anti-cancer drug development. Overexpression of TRAP1 in relevant

cell models is a critical tool for studying its function, elucidating its signaling pathways, and

screening for potential inhibitors.

Lentiviral Vectors for TRAP1 Overexpression
Lentiviral vectors are highly efficient tools for delivering genetic material into a wide variety of

cell types, including both dividing and non-dividing cells.[3][4][5] For TRAP1 research, lentiviral-

mediated overexpression offers several advantages:

Stable and Long-Term Expression: Lentiviruses integrate the gene of interest into the host

cell genome, leading to stable, long-term expression of TRAP1, which is essential for chronic

disease models and long-term studies.

High Transduction Efficiency: Lentiviral vectors can transduce a broad range of cell types

with high efficiency, enabling the study of TRAP1 in clinically relevant cell lines and primary

cells.

In Vivo Applications: High-titer lentiviral preparations can be used for in vivo studies in animal

models to investigate the systemic effects of TRAP1 overexpression.[3]

TRAP1 Signaling Pathway
The following diagram illustrates the central role of TRAP1 in mitochondrial bioenergetics and

cell survival pathways, particularly in the context of cancer.
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Caption: TRAP1 signaling pathway in cancer metabolism and survival.

Experimental Workflow
The general workflow for TRAP1 overexpression using a lentiviral vector is depicted below.
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Caption: Workflow for lentiviral-mediated TRAP1 overexpression.
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Experimental Protocols
Protocol 1: Cloning Human TRAP1 into a Lentiviral
Vector
This protocol describes the subcloning of the human TRAP1 coding sequence (CDS) into a

third-generation lentiviral expression vector.

Materials:

Human TRAP1 cDNA clone or plasmid

Lentiviral expression vector (e.g., pLenti-CMV-GFP-Puro)

Restriction enzymes and T4 DNA ligase, or a commercial cloning kit (e.g., Gateway, Gibson

Assembly)

Stellar™ Competent Cells (or similar)

LB agar plates with appropriate antibiotic

Plasmid purification kit

Method:

Amplify TRAP1 CDS: Design primers to amplify the full-length human TRAP1 CDS. Add

appropriate restriction sites to the primers that are compatible with the multiple cloning site

(MCS) of the lentiviral vector.

Vector and Insert Preparation:

Digest the lentiviral vector and the PCR-amplified TRAP1 insert with the selected

restriction enzymes.

Alternatively, follow the manufacturer's protocol for your chosen seamless cloning method.

Ligation: Ligate the digested TRAP1 insert into the prepared lentiviral vector using T4 DNA

ligase.
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Transformation: Transform the ligation product into competent E. coli cells and plate on LB

agar plates containing the appropriate antibiotic for selection.

Colony Screening and Plasmid Purification:

Screen colonies by colony PCR or restriction digest of miniprep DNA.

Sequence-verify the final plasmid to ensure the TRAP1 insert is correct and in-frame.

Perform a maxiprep to obtain a high concentration of pure pLenti-TRAP1 plasmid for

transfection.

Protocol 2: Lentiviral Particle Production in HEK293T
Cells
This protocol uses the calcium phosphate transfection method for producing lentiviral particles.

[4]

Materials:

HEK293T cells

DMEM with 10% FBS

pLenti-TRAP1 expression plasmid

Packaging plasmids (e.g., psPAX2, pMD2.G)[4]

2.5 M CaCl2

2x HBS (HEPES-Buffered Saline), pH 7.05

0.45 µm syringe filter[6]

Method:

Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes so they

reach 70-80% confluency on the day of transfection.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7757317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7757317/
https://www.youtube.com/watch?v=LzgsgVO5WYI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasmid DNA Preparation: Prepare a mix of the lentiviral plasmids in a sterile tube:

10 µg pLenti-TRAP1

7.5 µg psPAX2

2.5 µg pMD2.G

Transfection:

Add sterile water to the DNA mix to a final volume of 438 µL.

Add 62 µL of 2.5 M CaCl2 to the DNA mix and mix well.

Add the 500 µL DNA/CaCl2 solution dropwise to 500 µL of 2x HBS while vortexing gently.

Incubate the mixture at room temperature for 20-30 minutes.

Add the mixture dropwise to the HEK293T cells.

Incubation and Harvest:

Incubate the cells at 37°C, 5% CO2.

After 12-16 hours, carefully remove the medium and replace it with fresh, pre-warmed

DMEM with 10% FBS.

At 48 hours post-transfection, harvest the supernatant containing the viral particles. A

second harvest can be performed at 72 hours.

Filter the supernatant through a 0.45 µm filter to remove cell debris.[6]

Storage: The viral supernatant can be used immediately or stored at -80°C in small aliquots.

Avoid repeated freeze-thaw cycles.[6]

Protocol 3: Lentiviral Transduction and Selection
Materials:
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Target cells

Lentiviral supernatant (pLenti-TRAP1)

Polybrene (8 mg/mL stock)

Puromycin (if using a vector with a puromycin resistance gene)

Method:

Cell Seeding: Seed target cells in a 6-well plate so they are 50-60% confluent on the day of

transduction.

Transduction:

Prepare transduction medium: Add the desired amount of viral supernatant and Polybrene

(final concentration 4-8 µg/mL) to the cell culture medium.

Remove the old medium from the cells and add the transduction medium.

Incubate for 12-24 hours.

Medium Change: After incubation, replace the transduction medium with fresh complete

medium.

Selection (if applicable): 48-72 hours post-transduction, begin selection by adding the

appropriate concentration of puromycin to the medium. The optimal concentration of

puromycin must be determined for each cell line with a kill curve.

Expansion: Expand the surviving cells, which now stably overexpress TRAP1.

Data Presentation
The following tables provide a template for organizing quantitative data from TRAP1

overexpression experiments.

Table 1: Lentiviral Titer Determination
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Vector
Transduction
Volume (µL)

Number of
Cells at
Transduction

Number of
GFP+ Colonies
at Day 7

Titer
(Transducing
Units/mL)

pLenti-Control 10 50,000 150 1.5 x 10^6

pLenti-TRAP1 10 50,000 125 1.25 x 10^6

pLenti-Control 1 50,000 18 1.8 x 10^6

pLenti-TRAP1 1 50,000 14 1.4 x 10^6

Table 2: Quantification of TRAP1 Overexpression

Cell Line
Transduction
Condition

TRAP1 mRNA Fold
Change (qRT-PCR)

TRAP1 Protein
Level (Normalized
to Actin)

A549 Non-transduced 1.0 1.0

A549 pLenti-Control 1.1 ± 0.2 1.05 ± 0.1

A549 pLenti-TRAP1 (MOI 1) 8.5 ± 1.5 7.9 ± 1.2

A549 pLenti-TRAP1 (MOI 5) 25.2 ± 3.1 22.6 ± 2.8

MCF-7 Non-transduced 1.0 1.0

MCF-7 pLenti-Control 0.9 ± 0.1 1.02 ± 0.1

MCF-7 pLenti-TRAP1 (MOI 1) 10.3 ± 2.0 9.5 ± 1.8

MCF-7 pLenti-TRAP1 (MOI 5) 31.6 ± 4.5 28.4 ± 3.9
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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